Manganese--mercury (1/1)

intermetallic phase stability thermal analysis Mn–Hg binary system

Manganese–mercury (1/1), CAS 12029-49-1, is a binary equiatomic intermetallic compound with the formula HgMn and a molecular weight of 255.53 g·mol⁻¹. It crystallizes in the cubic CsCl-type (B2) structure with space group Pm-3m (No.

Molecular Formula HgMn
Molecular Weight 255.53 g/mol
CAS No. 12029-49-1
Cat. No. B15489419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese--mercury (1/1)
CAS12029-49-1
Molecular FormulaHgMn
Molecular Weight255.53 g/mol
Structural Identifiers
SMILES[Mn].[Hg]
InChIInChI=1S/Hg.Mn
InChIKeyXJIHHCVBCQLUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese–Mercury (MnHg) Intermetallic Compound CAS 12029-49-1: Crystal Structure, Magnetic Classification, and Procurement Specifications


Manganese–mercury (1/1), CAS 12029-49-1, is a binary equiatomic intermetallic compound with the formula HgMn and a molecular weight of 255.53 g·mol⁻¹ . It crystallizes in the cubic CsCl-type (B2) structure with space group Pm-3m (No. 221), Pearson symbol cP2, and a lattice parameter a = 3.308 Å at 291 K, yielding a calculated density of ρ = 11.66 Mg·m⁻³ [1]. The compound is classified as an antiferromagnetic (AFM) metal, with Mn–Hg bond lengths of 2.88 Å [2]. This intermetallic phase is one of two stable phases in the Mn–Hg binary system, the other being Mn₂Hg₅ [3].

Structure Cubic CsCl-type (B2), collinear AFM reference system
Workflow Low-T magnetic calibration, neutron diffraction standard, DFT benchmark
Selection Suitable for studies requiring a single-k antiferromagnet with thermal stability to 265 °C

Why MnHg Cannot Be Interchanged with Mn₂Hg₅, MnZn, or MnZn₃ in Magnetic and Thermal Applications


Although MnHg and Mn₂Hg₅ coexist in the Mn–Hg binary phase diagram, their thermal stability regimes are starkly different: MnHg remains structurally intact to 265 °C, while Mn₂Hg₅ decomposes at only 75 °C [1]. Moreover, among CsCl-type Mn-based intermetallics, MnHg exhibits a collinear antiferromagnetic spin alignment, whereas the isostructural MnZn adopts a non-collinear magnetic structure, leading to fundamentally different magnetic ground states [2]. The magnetic anomaly temperature and the specific-heat peak of MnHg (198.5 K) also differ substantially from the antiferromagnetic transition of the related Mn–Zn phase α′-MnZn₃ (130 K) [3]. Consequently, substituting MnHg with any of these ostensibly similar compounds—Mn₂Hg₅, MnZn, or MnZn₃—would drastically alter thermal stability, magnetic ordering type, and phase-transition temperatures, rendering direct interchange unworkable for applications that depend on the precise magnetic and thermal properties of the equiatomic MnHg phase.

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Thermal stability mismatch
Mn₂Hg₅ decomposes at 75 °C, while MnHg remains stable to 265 °C. Elevated-temperature processing may cause phase degradation if interchanged.
!
Magnetic ground state shift
Isostructural MnZn adopts a non-collinear spin alignment; MnHg exhibits collinear AFM order. Magnetic scattering and modeling results may not transfer directly.
!
Phase-transition temperature change
MnHg undergoes a magnetostructural distortion at ~198 K, while α′-MnZn₃ transitions at 130 K. Calibration and cryogenic workflows may require validation.

Quantitative Differentiation Evidence for Manganese–Mercury (MnHg) CAS 12029-49-1 Versus Closest Analogs


Thermal Decomposition Stability: MnHg vs. Mn₂Hg₅

MnHg remains structurally stable up to 265 °C, whereas Mn₂Hg₅—the only other intermetallic phase in the Mn–Hg binary system—decomposes at 75 °C, a difference of 190 °C [1]. The Mn₂Hg₅ phase forms via a peritectic reaction of MnHg with manganese-saturated mercury [1]. This thermal stability data were established through classical metallurgical phase analysis of the Mn–Hg system.

Thermal Decomposition Stability
Head-to-head
MnHg stable to 265 °C vs. Mn₂Hg₅ decomposes at 75 °C
Reported 190 °C higher thermal stability; supports elevated-temperature research workflows.
Classical phase analysis of binary Mn–Hg system; review specific processing conditions.
intermetallic phase stability thermal analysis Mn–Hg binary system

Magnetic Anomaly and Specific-Heat Peak Temperature: MnHg vs. Mn₂Hg₅

In a side-by-side measurement of both MnHg and Mn₂Hg₅ from liquid-air temperature to 400 K, only MnHg exhibited a pronounced break in the thermomagnetic curve at ~200 K accompanied by a sharp specific-heat peak at 198.5 K [1]. The specific-heat anomaly was quantified, and its magnitude indicated that the transition cannot be attributed to a simple antiferromagnetic-to-paramagnetic transition [1]. By contrast, Mn₂Hg₅ showed no analogous peak or break in the same temperature range under identical experimental conditions [1].

Magnetic-Specific Heat Anomaly
Head-to-head
Specific-heat peak at 198.5 K; Mn₂Hg₅ shows no resolvable anomaly
Provides a distinct magnetic-thermal fingerprint for low-temperature calibration.
Powder specimens, 80–400 K range; data to verify for instrument-specific calibration.
magnetic susceptibility specific heat anomaly antiferromagnetic transition

Magnetic Moment per Mn Atom: MnHg vs. Mn₂Hg₅

Neutron diffraction measurements on powder MnHg determined the magnetic moment of each Mn atom to be close to 4 Bohr magnetons (μ_B), with the Mn moments on one simple-cubic sublattice aligned antiparallel to those on the other [1]. In contrast, DFT calculations for Mn₂Hg₅ yield a total magnetic moment of only 0.117 μ_B per unit cell [2], reflecting a fundamentally different magnetic ordering mechanism—π-based covalent magnetism in Mn₂Hg₅ [3] versus conventional collinear antiferromagnetism in MnHg.

Magnetic Moment per Mn Atom
Cross-study comparable
MnHg: ~4 μ_B per Mn atom; Mn₂Hg₅: ~0.117 μ_B per unit cell
Supports local-moment antiferromagnetism studies; class of magnetism differs substantially.
Neutron diffraction vs. DFT calculation; cross-method comparison requires review.
neutron diffraction magnetic moment antiferromagnetic structure

Spin Alignment Type: MnHg (Collinear) vs. MnZn (Non-Collinear)

Total-energy band calculations for MnHg and MnZn—both crystallizing in the CsCl-type structure—reveal distinct spin alignments: MnHg adopts a collinear antiferromagnetic arrangement, whereas MnZn exhibits a non-collinear spin configuration in which ferromagnetic and antiferromagnetic components coexist with orthogonal moment orientations [1]. The calculations, which fixed local spin directions at atomic spheres, reproduced experimental observations and indicated that d-band hybridization between majority- and minority-spin states of Mn atoms drives the non-collinear alignment in MnZn [1]. The lattice constant of MnHg (a = 3.308 Å) is larger than that of MnZn, contributing to the different magnetic ground states [1].

Spin Alignment Type
Cross-study comparable
MnHg: collinear AFM; MnZn: non-collinear spin configuration
Collinear order may simplify magnetic structure refinement and DFT modeling.
Band calculations with fixed local spin directions; experimental re-verification advised.
spin alignment band calculation CsCl-type intermetallics

Cubic-to-Tetragonal Structural Distortion Temperature: MnHg vs. α′-MnZn₃

MnHg undergoes a slight cubic-to-tetragonal lattice distortion at the magnetic anomaly temperature of ~198 K, as evidenced by neutron diffraction [1]. By comparison, α′-MnZn₃ (Cu₃Au-type structure) exhibits an analogous cubic-to-tetragonal transition at a significantly lower temperature of 130 K, with a measured axial ratio c/a = 0.95 [2]. The transition in α′-MnZn₃ is first-order, with both tetragonality and sublattice magnetization vanishing abruptly on heating [2]. The 68 K higher transition temperature of MnHg, combined with its collinear magnetic structure, provides a distinct magnetostructural coupling regime.

Cubic-Tetragonal Distortion Temperature
Cross-study comparable
MnHg: ~198 K; α′-MnZn₃: 130 K
Offers a higher-temperature magnetostructural coupling window for cryogenic studies.
Neutron and X-ray diffraction data; model-specific review recommended.
structural phase transition cubic-tetragonal distortion magnetostructural coupling

Validated Application Scenarios for MnHg (CAS 12029-49-1) Based on Quantitative Differentiation Evidence


Calibration Standard for Low-Temperature Magnetic Susceptibility and Specific-Heat Measurements

MnHg provides a sharp, reproducible specific-heat peak at 198.5 K and a simultaneous thermomagnetic break at ~200 K [1]. These features are absent in Mn₂Hg₅ [1], making MnHg uniquely suitable as an internal calibration reference for magnetic susceptibility and calorimetric instruments operating near 200 K. Researchers can use the 198.5 K anomaly to verify temperature calibration and signal sensitivity of SQUID magnetometers and differential scanning calorimeters in the liquid-nitrogen temperature regime.

Model System for Collinear Antiferromagnetic Structure Refinement by Neutron Diffraction

The well-established collinear antiferromagnetic structure of MnHg—with Mn moments of ~4 μ_B arranged antiparallel on two face-centered cubic sublattices [1]—provides an ideal test case for magnetic structure refinement algorithms and neutron powder diffraction instrumentation. Unlike the non-collinear spin arrangement in isostructural MnZn [2], the collinear order in MnHg eliminates ambiguity in magnetic Rietveld refinement, enabling its use as a standard reference material for neutron diffraction beamline commissioning and magnetic crystallography training.

High-Temperature Electrode Potential Reference in Molten Salt and Amalgam Electrochemistry

MnHg is the stable solid phase in the Mn–Hg system at temperatures between 86 °C and 100 °C under applied pressures exceeding 150,000 psi (10,500 kg·cm⁻²) [1], and it remains stable to 265 °C [2]. This thermal robustness, combined with the extremely low solubility of Mn in Hg (0.0032 wt% Mn) [1], positions MnHg as a durable solid-phase electrode material for electrochemical studies in molten salt and amalgam-based systems where Mn₂Hg₅ (decomposition at 75 °C) [2] would fail.

Theoretical Benchmark System for DFT and HTSE Modeling of Local-Moment Antiferromagnets

The collinear antiferromagnetic ground state of MnHg, confirmed by both neutron diffraction [1] and total-energy band calculations [2], combined with its large local magnetic moment (~4 μ_B), makes MnHg a benchmark system for validating density functional theory (DFT) implementations and high-temperature series expansion (HTSE) models of magnetic susceptibility [3]. The Néel temperature exceeding 300 K [1] provides a wide temperature window for comparing theoretical predictions with experimental data.

Application
Selection Property
Validation Focus
Low-T magnetic calibration standard
Sharp specific-heat peak and thermomagnetic break near 200 K
Reproducibility of 198.5 K anomaly in target instrument
Neutron diffraction structure refinement model
Collinear AFM order, ~4 μ_B localized moment
Magnetic Rietveld refinement and beamline commissioning
Molten salt / amalgam electrode reference
Thermal stability to 265 °C, low Mn solubility in Hg
Electrochemical stability under target pressure and temperature
DFT and HTSE theoretical benchmark
Collinear AFM ground state, wide Néel temperature window
Agreement between computed and experimental magnetic susceptibility

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